2-((Diphenylmethyl)thio)ethyl nicotinate
Description
Properties
CAS No. |
101952-60-7 |
|---|---|
Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI Key |
GWKVFEMBJSLBIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
Other CAS No. |
101952-60-7 |
Synonyms |
2-[(Diphenylmethyl)thio]ethyl=nicotinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl Nicotinate Derivatives
a. Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)
- Structure: Incorporates a 4-chlorophenoxy group and an aminocarbonyl substituent at the pyridine ring’s 2-position.
- Key Differences: Unlike the diphenylmethylthio group in the target compound, this derivative has a chlorophenoxy-amide hybrid structure.
b. Ethyl 2-(Difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 6690-42-2)
- Structure : Features a difluoromethyl group at the 2-position and a 4-fluorophenyl group at the 6-position.
- Key Differences : Fluorine substituents increase metabolic stability and lipophilicity compared to the diphenylmethylthio group, which may affect pharmacokinetic properties in pharmaceutical applications .
c. 2-Bis(4-chlorophenoxy)-ethyl Nicotinate (Patent: US3786060)
- Structure: Contains two 4-chlorophenoxy groups attached to the ethyl chain.
- Key Differences: The chlorophenoxy groups introduce steric bulk and electron-withdrawing effects, contrasting with the sulfur-linked diphenylmethyl group in the target compound .
Thioether-Containing Nicotinate/Nicotinamide Analogues
a. 2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8)
- Structure : A nicotinamide derivative with a 4-methylphenylthio group at the 2-position.
- Key Differences: The amide (-CONH₂) replaces the ester (-COOEt) group, altering hydrogen-bonding capacity and solubility.
b. 2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1)
- Structure : An acetamide derivative with a diphenylmethylthio group.
- Key Differences: The absence of the nicotinate core distinguishes this compound, limiting direct comparison.
Heterocyclic and Salt Derivatives
a. Methyl 2-(1,4-Diazepan-1-yl)nicotinate (CAS 1227170-11-7)
- Structure : Includes a 1,4-diazepane ring fused to the pyridine core.
- Key Differences : The diazepane ring introduces basicity and conformational flexibility, contrasting with the rigid diphenylmethylthioethyl chain in the target compound. This structural variation may influence biological activity .
b. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS 1219981-10-8)
- Structure : A piperidine-containing ethyl nicotinate salt.
- Key Differences : The hydrochloride salt enhances water solubility, while the piperidinyl group introduces alkalinity, differing from the neutral diphenylmethylthioethyl group .
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